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Compound of Interest

Compound Name: 2-Amino-N-methylbenzamide

Cat. No.: B138342 Get Quote

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form

the core structure of numerous natural products and pharmacologically active molecules.[1][2]

Derivatives of quinazolinone exhibit a wide range of biological activities, including anti-

inflammatory, anticancer, anticonvulsant, and antimicrobial properties.[3][4] The synthesis of

the quinazolinone scaffold is a key objective in medicinal chemistry and drug development. 2-
Amino-N-methylbenzamide is a versatile and readily available starting material for the

efficient construction of 2,3-disubstituted quinazolin-4(3H)-ones, where the N-methyl group

becomes the substituent at the 3-position of the final heterocyclic ring.

Synthetic Strategies

Several synthetic methodologies have been developed to construct the quinazolinone ring from

2-aminobenzamides. These strategies often involve the condensation of the 2-

aminobenzamide with a suitable electrophile that provides the carbon atom at the 2-position of

the quinazolinone core. Common approaches utilizing 2-Amino-N-methylbenzamide include:

Condensation with Aldehydes and Ketones: This is one of the most direct methods, often

catalyzed by Brønsted or Lewis acids, or transition metals.[5][6] The reaction proceeds

through the formation of a Schiff base intermediate, followed by intramolecular cyclization.

Metal-Catalyzed Couplings: Transition metals like copper, palladium, and ruthenium catalyze

the coupling of 2-aminobenzamides with various partners such as alcohols, amines, or aryl
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halides to form the quinazolinone structure.[3][7][8] For instance, ruthenium-catalyzed

deaminative coupling with amines provides an efficient route to quinazolinones.[3][7]

One-Pot, Multi-Component Reactions: To improve efficiency and atom economy, one-pot

syntheses have been developed. A notable example involves a DMAP-catalyzed reaction

where 2-amino-N-methylbenzamide reacts with di-tert-butyl dicarbonate ((Boc)₂O), which

acts as the carbonyl donor to form quinazoline-2,4-diones.[9]

Oxidative Cyclization: In some protocols, an oxidative step is required to form the final

aromatic quinazolinone ring from a dihydroquinazoline intermediate. Oxidants like molecular

iodine, hydrogen peroxide (H₂O₂), or even atmospheric oxygen are used.[6][10]

These varied methods allow for the synthesis of a diverse library of quinazolinone derivatives

by simply changing the reaction partner or catalyst system, making 2-Amino-N-
methylbenzamide a valuable precursor in drug discovery.

Synthetic Pathways and Workflows
The synthesis of quinazolinones from 2-Amino-N-methylbenzamide can be visualized through

the following reaction pathway and experimental workflow.

Caption: General reaction pathway for quinazolinone synthesis.
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If complete

5. Purification
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Click to download full resolution via product page

Caption: General experimental workflow for synthesis.

Experimental Protocols
The following protocols are generalized procedures for the synthesis of quinazolinone

derivatives from 2-Amino-N-methylbenzamide. Specific amounts, temperatures, and times

should be adjusted based on the specific substrates and desired products as detailed in the

subsequent data table.

Protocol 1: DMAP-Catalyzed Synthesis of Quinazoline-2,4-diones[9]
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This protocol describes a metal-free, one-pot synthesis using (Boc)₂O as a carbonyl source.[9]

Reaction Setup: To a solution of 2-amino-N-methylbenzamide (1.0 mmol) in acetonitrile (10

mL), add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 mmol) and 4-dimethylaminopyridine (DMAP,

0.1 mmol).

Reaction Progression: Stir the reaction mixture at room temperature for 12 hours.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Isolation: Upon completion, filter the reaction mixture.

Purification: Wash the obtained solid with acetonitrile (3 mL) and dry to yield the desired

quinazoline-2,4-dione product. Further purification via column chromatography is typically

not required for this procedure.[9]

Protocol 2: Transition-Metal-Free Condensation with Amides[11]

This protocol details the synthesis of 2,3-disubstituted quinazolin-4-ones via a Cs₂CO₃-

promoted SₙAr reaction followed by cyclization. While the example starts with an o-

fluorobenzamide, the cyclization of the intermediate is relevant. The intermediate, 2-

Benzamido-N-methylbenzamide, can be cyclized to form the quinazolinone.[11]

Reaction Setup: In a reaction vessel, combine the 2-acylamino-N-methylbenzamide

intermediate (e.g., 2-Benzamido-N-methylbenzamide) (1.0 mmol) and cesium carbonate

(Cs₂CO₃, 2.0 mmol) in dimethyl sulfoxide (DMSO, 3 mL).

Reaction Progression: Heat the mixture to 120 °C and stir for the time required for the

reaction to complete (typically several hours).

Monitoring: Monitor the disappearance of the starting material by TLC.

Work-up and Isolation: After cooling to room temperature, add water to the reaction mixture

and extract with ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and

concentrate under reduced pressure. Purify the crude product by column chromatography on
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silica gel to afford the pure quinazolinone.

Quantitative Data Summary
The following table summarizes various synthetic routes for producing quinazolinone

derivatives starting from 2-Amino-N-methylbenzamide and related precursors.
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Entry
Reacta
nt 2

Cataly
st/Rea
gent

Solven
t

Temp
(°C)

Time
(h)

Produ
ct

Yield
(%)

Ref.

1

Di-tert-

butyl

dicarbo

nate

DMAP CH₃CN RT 12

3-

Methylq

uinazoli

ne-

2,4(1H,

3H)-

dione

95 [9]

2
Benza

mide
Cs₂CO₃ DMSO 120 12

3-

Methyl-

2-

phenylq

uinazoli

n-

4(3H)-

one

91 [11]

3

4-

Methox

ybenza

mide

Cs₂CO₃ DMSO 120 12

2-(4-

Methox

yphenyl

)-3-

methylq

uinazoli

n-

4(3H)-

one

88 [11]

4

2-

Iodoben

zamide

Cs₂CO₃ DMSO 120 12

2-(2-

Iodophe

nyl)-3-

methylq

uinazoli

n-

4(3H)-

one

68 [11]
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5
Acetami

de
Cs₂CO₃ DMSO 120 12

2,3-

Dimeth

ylquina

zolin-

4(3H)-

one

85 [11]

6
o-Tolyl

Amide
Cs₂CO₃ DMSO 120 12

2-

Methyl-

3-(o-

tolyl)qui

nazolin-

4(3H)-

one

(Metha

qualone

)

67 [11]

Note: Entries 2-6 proceed via an intermediate formed from 2-fluoro-N-methylbenzamide and

the corresponding amide, which is then cyclized. The yields reflect the overall process.[11]

Methaqualone is a known drug that acts on the central nervous system.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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